molecular formula C9H10ClN B1590608 2-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 21172-88-3

2-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No. B1590608
CAS RN: 21172-88-3
M. Wt: 167.63 g/mol
InChI Key: ZUXMRCHYHAWERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6,7,8-tetrahydroquinoline (2-Cl-THQ) is an organic compound belonging to the quinoline family, which is a heterocyclic aromatic compound with a fused benzene ring and a pyridine ring. It is a colorless, odorless, and crystalline solid that is insoluble in water. 2-Cl-THQ is primarily used in organic synthesis, as a reagent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Anticancer Activity

2-Chloro-5,6,7,8-tetrahydroquinoline: derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, certain quinoline derivatives exhibit excellent anticancer activities . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a promising route for the development of new chemotherapeutic drugs.

Antimicrobial Properties

The quinoline nucleus is known to possess a broad range of biological activities, including antimicrobial properties. Quinoline derivatives have been found to have antibacterial, antifungal, and antimalarial activities . This makes 2-Chloro-5,6,7,8-tetrahydroquinoline a valuable scaffold for developing new antimicrobial agents that could be effective against resistant strains of pathogens.

Cardiovascular Research

Quinoline compounds have shown cardiotonic effects, which could be harnessed in the treatment of various cardiovascular diseases. By modifying the 2-Chloro-5,6,7,8-tetrahydroquinoline structure, researchers can create molecules that positively affect heart muscle contractility and could lead to new treatments for heart failure and other cardiac conditions .

Central Nervous System (CNS) Agents

The quinoline ring system is present in many compounds that exhibit activity in the central nervous system. These activities include anticonvulsant effects, which could be useful in the treatment of epilepsy and other seizure disorders. Derivatives of 2-Chloro-5,6,7,8-tetrahydroquinoline could be synthesized to explore their potential as CNS agents .

Anti-inflammatory and Analgesic Effects

Quinoline derivatives are known for their anti-inflammatory and analgesic properties. Research into 2-Chloro-5,6,7,8-tetrahydroquinoline could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers that could be used to treat chronic pain conditions and inflammatory diseases .

Hypoglycemic Agents

Some quinoline derivatives have shown hypoglycemic activities, indicating their potential use in managing diabetes. By studying 2-Chloro-5,6,7,8-tetrahydroquinoline and its derivatives, scientists could develop new medications that help regulate blood sugar levels in diabetic patients .

Synthesis of Novel Heterocyclic Compounds

The versatility of the quinoline structure allows for the synthesis of a wide variety of novel heterocyclic compounds. These compounds can have diverse applications in material science, as organic semiconductors, or as building blocks for more complex molecular architectures .

Chemical Research and Development

2-Chloro-5,6,7,8-tetrahydroquinoline: serves as an important intermediate in chemical synthesis. It can be used to create a multitude of different chemical entities, which can then be applied in various fields such as dye production, agrochemicals, and more .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXMRCHYHAWERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524403
Record name 2-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7,8-tetrahydroquinoline

CAS RN

21172-88-3
Record name 2-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.7 g of 2-hydroxy-5,6,7,8-tetrahydroquinoline (prepared according to the methods outlined by Meyers et al., J. Org. Chem., 29: 1435-1438, 1964) and 0.1 g of diethylaniline in 7 mL of phosphorus oxychloride is refluxed for 2 h, cooled and concentrated. The residue taken is up in chloroform, washed with excess 3 N NaOH solution and the organic layer dried and concentrated to provide crude 2-chloro-5,6,7,8-tetrahydro-quinoline (0.45 g) as an oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
2-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
2-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 5
2-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 6
2-Chloro-5,6,7,8-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.